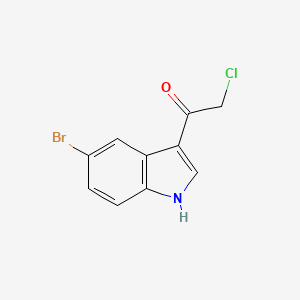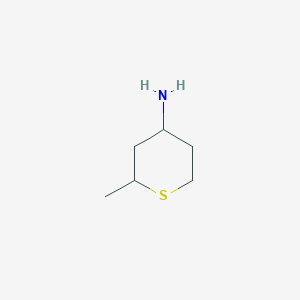![molecular formula C15H17NO B2650369 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one CAS No. 17090-00-5](/img/structure/B2650369.png)
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is defined by its molecular formula, C16H17NO2 . This indicates that the molecule is composed of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of various heterocyclic compounds. For instance, it was used in the one-pot synthesis of tetrahydropyrimidoquinolin-triones under microwave irradiation, demonstrating its utility in facilitating complex chemical reactions (Shaker & Elrady, 2008).
Biological Activity
- Indoloquinolines, structurally similar to the specified compound, have been synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Wang et al., 2012).
- Additionally, derivatives of cyclooctaquinoline have been studied as acetylcholinesterase inhibitors, suggesting potential for Alzheimer's disease treatment (Camps et al., 2001).
Pharmaceutical Synthesis
- Research into this compound includes the development of dihydroisoindoloquinolin-ones, which are bioactive and highly functionalized, indicating potential applications in pharmaceutical drug synthesis (Merchán Arenas & Kouznetsov, 2014).
DNA Interaction Studies
- The compound has relevance in studies focusing on DNA interactions. For instance, quinoline derivatives exhibited intercalation binding with DNA, a property significant in the study of drug-DNA interactions (Meanwell et al., 1991).
Future Directions
properties
IUPAC Name |
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]quinolin-12-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-11-7-3-1-2-4-9-13(11)16-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUEHICSAMSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)

![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)


